molecular formula C20H24F2N4O4S B10928919 ethyl 2-({[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate

ethyl 2-({[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B10928919
M. Wt: 454.5 g/mol
InChI Key: YMNXCGVQRBXYHC-UHFFFAOYSA-N
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Description

ETHYL 2-({2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a variety of functional groups, including difluoromethyl, dihydrocyclopenta[c]pyrazol, acetylamino, dimethylaminocarbonyl, and thiophenecarboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for difluoromethylation , as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl and acetylamino groups, using reagents such as alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

ETHYL 2-({2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-({2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The acetylamino and dimethylaminocarbonyl groups may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

ETHYL 2-({2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE can be compared with similar compounds such as:

    ETHYL 2-({2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE: The trifluoromethyl group may confer different physicochemical properties.

    ETHYL 2-({2-[3-(CHLOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE: The chloromethyl group may alter the compound’s reactivity and biological activity.

The uniqueness of ETHYL 2-({2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C20H24F2N4O4S

Molecular Weight

454.5 g/mol

IUPAC Name

ethyl 2-[[2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetyl]amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C20H24F2N4O4S/c1-5-30-20(29)14-10(2)16(19(28)25(3)4)31-18(14)23-13(27)9-26-12-8-6-7-11(12)15(24-26)17(21)22/h17H,5-9H2,1-4H3,(H,23,27)

InChI Key

YMNXCGVQRBXYHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)CN2C3=C(CCC3)C(=N2)C(F)F

Origin of Product

United States

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